

Application Notes and Protocols for SRX3177

Chromatin Immunoprecipitation (ChIP)

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Compound of Interest

Compound Name: SRX3177

Cat. No.: B10857418

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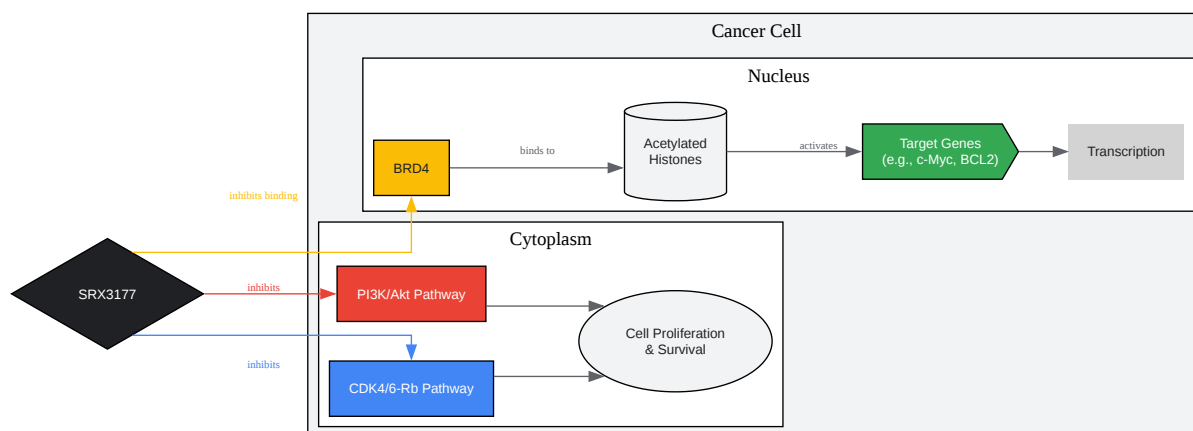
Introduction

SRX3177 is a novel small molecule that functions as a triple inhibitor, concurrently targeting Phosphoinositide 3-kinase (PI3K), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and the Bromodomain and Extra-Terminal (BET) protein BRD4.^{[1][2][3][4]} Its action as a BRD4 inhibitor makes it a valuable tool for studying epigenetic regulation and gene transcription. BRD4 is a chromatin "reader" that binds to acetylated histones and plays a critical role in the transcription of key oncogenes, including c-Myc.^{[1][5]} By occupying the acetyl-lysine binding pockets of BRD4, **SRX3177** effectively displaces it from chromatin, leading to the downregulation of target gene expression.^{[2][5]}

This document provides detailed protocols for utilizing **SRX3177** in Chromatin Immunoprecipitation (ChIP) assays to investigate its impact on BRD4 occupancy at specific genomic loci.

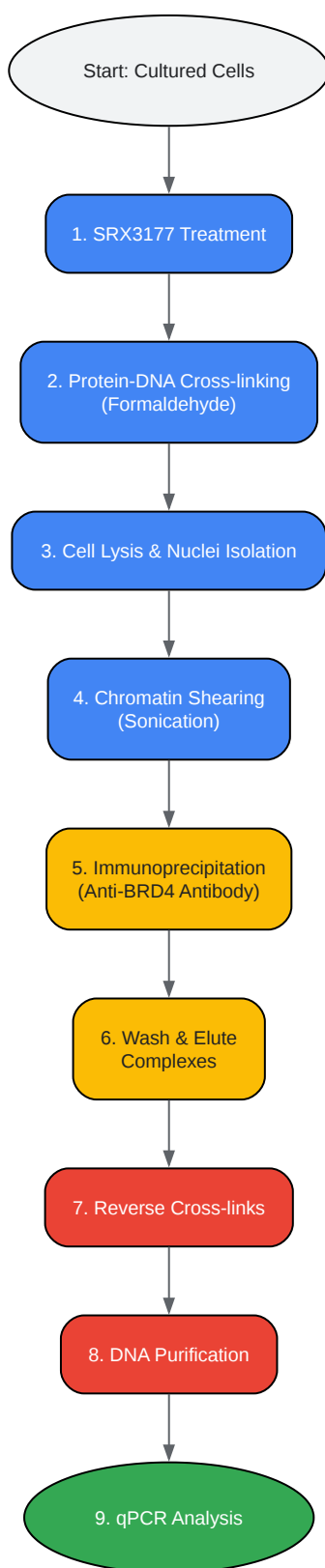
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **SRX3177** and the experimental workflow for the ChIP protocol.



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Figure 1: Mechanism of action of **SRX3177**.



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Figure 2: Experimental workflow for the **SRX3177** ChIP protocol.

Quantitative Data

The following table summarizes representative data from a Chromatin Immunoprecipitation (ChIP) experiment followed by quantitative PCR (qPCR) to assess the effect of **SRX3177** on BRD4 occupancy at the MYC gene promoter. The data is based on the findings reported by Burgoyne et al. in "A triple action CDK4/6-PI3K-BET inhibitor with augmented cancer cell cytotoxicity".^[2]

Cell Line	Treatment	Target Locus	BRD4 Occupancy (% of Vehicle Control)
Huh7 (Hepatocellular Carcinoma)	Vehicle (DMSO)	MYC TSS	100%
Huh7 (Hepatocellular Carcinoma)	SRX3177 (1 µM)	MYC TSS	Significantly Reduced
Jeko-1 (Mantle Cell Lymphoma)	Vehicle (DMSO)	MYC TSS	100%
Jeko-1 (Mantle Cell Lymphoma)	SRX3177 (1 µM)	MYC TSS	Significantly Reduced

Note: The term "Significantly Reduced" indicates a substantial decrease in BRD4 binding as determined by the original study. For precise quantification, it is recommended to perform the experiment and data analysis as described in the protocol below.

Experimental Protocols

SRX3177 Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is adapted from standard BRD4 ChIP procedures and tailored for the investigation of **SRX3177**'s effect on BRD4 chromatin binding.

Materials:

- **SRX3177** (dissolved in DMSO)

- Cell culture medium and reagents
- Phosphate-Buffered Saline (PBS)
- Formaldehyde (37%)
- Glycine (1.25 M)
- Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
- ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with protease inhibitors)
- Anti-BRD4 antibody (ChIP-grade)
- Normal Rabbit IgG (negative control)
- Protein A/G magnetic beads
- Wash Buffers (Low Salt, High Salt, LiCl)
- Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃)
- NaCl (5 M)
- RNase A
- Proteinase K
- DNA purification kit
- qPCR primers for target loci (e.g., MYC promoter, BCL2 promoter) and a negative control region.

Primer Sequences for qPCR:

Target	Forward Primer (5' to 3')	Reverse Primer (5' to 3')
c-MYC Promoter	ATAATGCGAGGGTCTGGAC	CAGCGAGTTAGATAAAGCCC
BCL2 Promoter	Commercially available primers are recommended for optimal performance (e.g., from Cell Signaling Technology).	Commercially available primers are recommended for optimal performance (e.g., from Cell Signaling Technology).
Negative Control Region	(Select a gene-desert region)	(Select a gene-desert region)

Procedure:

- Cell Culture and Treatment:
 - Plate cells (e.g., Huh7, Jeko-1) at an appropriate density and allow them to adhere or recover.
 - Treat cells with **SRX3177** at the desired concentration (e.g., 1 μ M) or with vehicle (DMSO) for the specified duration (e.g., 6-24 hours).
- Protein-DNA Cross-linking:
 - Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
 - Wash the cells twice with ice-cold PBS.
- Cell Lysis and Chromatin Shearing:
 - Harvest the cells and resuspend the pellet in Cell Lysis Buffer.
 - Incubate on ice for 10 minutes.

- Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is crucial and cell-type dependent.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
 - Dilute the chromatin with ChIP Dilution Buffer.
 - Set aside a small aliquot of the diluted chromatin as the "input" control.
 - Pre-clear the chromatin with Protein A/G magnetic beads.
 - Incubate the pre-cleared chromatin with anti-BRD4 antibody or Normal Rabbit IgG overnight at 4°C with rotation.
 - Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours at 4°C.
- Washing and Elution:
 - Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
 - Elute the protein-DNA complexes from the beads using Elution Buffer.
- Reverse Cross-linking and DNA Purification:
 - Add NaCl to the eluates and the input sample and incubate at 65°C for at least 4 hours to reverse the cross-links.
 - Treat with RNase A and then with Proteinase K to remove RNA and protein.
 - Purify the DNA using a DNA purification kit or phenol:chloroform extraction.
- Quantitative PCR (qPCR) Analysis:

- Perform qPCR using the purified ChIP DNA and input DNA with primers for the target gene promoters (c-Myc, BCL2) and a negative control region.
- Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
- Normalize the results for the **SRX3177**-treated samples to the vehicle-treated samples to determine the change in BRD4 occupancy.

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